Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 760989-61-5
VCID: VC0112982
InChI: InChI=1S/C16H22BNO5/c1-10(19)18-13-9-11(7-8-12(13)14(20)21-6)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3,(H,18,19)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)NC(=O)C
Molecular Formula: C16H24BNO6
Molecular Weight: 337.179

Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.: 760989-61-5

Cat. No.: VC0112982

Molecular Formula: C16H24BNO6

Molecular Weight: 337.179

* For research use only. Not for human or veterinary use.

Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate - 760989-61-5

Specification

CAS No. 760989-61-5
Molecular Formula C16H24BNO6
Molecular Weight 337.179
IUPAC Name methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Standard InChI InChI=1S/C16H22BNO5/c1-10(19)18-13-9-11(7-8-12(13)14(20)21-6)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3,(H,18,19)
Standard InChI Key LXEKQIJNNOTVSC-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)NC(=O)C

Introduction

Chemical Identity and Structural Properties

Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C16H24BNO6 and a molecular weight of 337.179 g/mol. The compound is identified by CAS number 760989-61-5 and can be characterized by its unique chemical structure that incorporates multiple functional groups including an acetamido group, a methyl ester, and a boronic acid moiety protected by a pinacol ester.

The compound's structure features a benzoate backbone with strategic functionalization that enables its utility in various chemical transformations. The acetamido group at the 2-position provides an electron-donating effect and potential for hydrogen bonding interactions, while the boronic ester functionality at the 4-position serves as a reactive handle for cross-coupling reactions. This structural arrangement creates a versatile synthetic building block that can participate in various chemical transformations.

Structural Identifiers

The precise chemical structure of Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be represented using various chemical notation systems, which facilitate its unambiguous identification in chemical databases and literature. The compound can be represented by the following structural identifiers:

Identifier TypeChemical Representation
IUPAC Namemethyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Standard InChIInChI=1S/C16H22BNO5/c1-10(19)18-13-9-11(7-8-12(13)14(20)21-6)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3,(H,18,19)
Standard InChIKeyLXEKQIJNNOTVSC-UHFFFAOYSA-N
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)NC(=O)C

These structural identifiers provide a standardized way to represent the compound's chemical structure in databases and literature, facilitating precise identification and information retrieval for research purposes.

Synthetic Applications

Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves primarily as a valuable building block in organic synthesis, with particular importance in cross-coupling reactions. The boronic ester functionality makes this compound especially useful in Suzuki-Miyaura coupling reactions, which are widely employed in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science applications.

Cross-Coupling Reactions

The primary utility of Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate lies in its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic ester and various organohalides or pseudohalides, enabling the construction of complex molecular architectures.

The boronic ester moiety in this compound serves as a protected form of the corresponding boronic acid, providing enhanced stability while maintaining reactivity under the appropriate conditions. During a typical Suzuki-Miyaura coupling reaction, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The strategic positioning of the boronic ester at the 4-position of the benzoate ring allows for selective functionalization at this position.

Role in Pharmaceutical and Materials Research

The structural features of Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate make it particularly valuable as a precursor for synthesizing more complex molecules with potential applications in pharmaceutical and materials science research. The presence of multiple functional groups allows for diverse chemical transformations beyond cross-coupling reactions, providing versatility in synthetic design.

In pharmaceutical research, compounds derived from Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate may contribute to the development of novel therapeutic agents. The acetamido group offers potential for hydrogen bonding interactions with biological targets, while the methyl ester function provides a handle for further modifications to tune pharmacological properties.

Research Methodology and Stock Solution Preparation

For research applications involving Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, proper preparation of stock solutions is essential to ensure accurate results and reproducibility. The compound is typically solubilized in appropriate organic solvents, with DMSO often serving as a primary solvent due to its ability to dissolve a wide range of organic compounds.

When preparing stock solutions for in vivo studies or other research applications, the compound may be formulated using DMSO as a primary solvent, followed by the addition of other solvents such as PEG300 and Tween 80 to enhance solubility and stability. This approach allows for the creation of stable formulations suitable for various experimental protocols.

The following table outlines recommended approaches for preparing research solutions containing Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate:

Application TypePrimary SolventSecondary SolventsConcentration Range
In vitro studiesDMSONot typically required1-10 mM
In vivo formulationsDMSOPEG300, Tween 80Dependent on specific application
Coupling reactionsTHF, Dioxane, TolueneWater (as co-solvent)Dependent on reaction conditions

This information provides guidance for researchers working with Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in various experimental contexts.

Structural Comparison with Related Compounds

Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate belongs to a broader class of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly known as pinacol boronic esters. Several related compounds share structural similarities, including:

  • Methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1147351-76-5)

  • Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate (CAS: 150033-80-0)

While these compounds share the presence of both a methyl ester and a pinacol boronic ester group, they differ in the specific substitution patterns and additional functional groups . These structural variations lead to differences in reactivity, physical properties, and potential applications in synthetic chemistry.

The presence of the acetamido group at the 2-position distinguishes Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate from its structural relatives, potentially influencing its reactivity in cross-coupling reactions and other synthetic transformations. This structural characteristic may provide unique opportunities for selective functionalization in complex molecule synthesis.

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